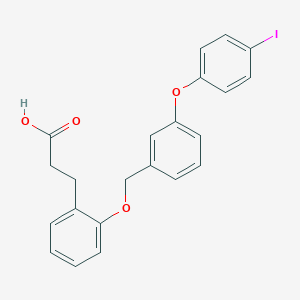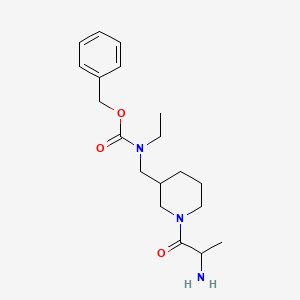
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” is a complex organic molecule that combines zinc with an indole derivative and a propanoate group. Indole derivatives are significant in natural products and drugs due to their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the construction of the indole ring system, which can be achieved through various methods such as Fischer indole synthesis, Bartoli indole synthesis, and others
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, high-temperature reactions, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
The compound “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
科学研究应用
Chemistry: As a precursor for synthesizing other complex molecules.
Medicine: Potential use in drug development due to its unique structure and biological activities.
作用机制
The mechanism of action of this compound would involve its interaction with biological molecules. Indole derivatives often interact with enzymes and receptors, influencing various biological pathways. The zinc component may play a role in stabilizing the structure and enhancing its biological activity .
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives and zinc complexes. Examples are:
Indole-3-acetic acid: A plant hormone with various biological activities.
Zinc acetate: Used in various industrial and pharmaceutical applications.
Uniqueness
The uniqueness of “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” lies in its combination of an indole derivative with a zinc component, which may result in unique biological and chemical properties not found in other similar compounds .
属性
分子式 |
C15H17NO3Zn |
|---|---|
分子量 |
324.7 g/mol |
IUPAC 名称 |
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde |
InChI |
InChI=1S/C10H8NO.C5H10O2.Zn/c1-11-6-8(7-12)9-4-2-3-5-10(9)11;1-5(2,3)4(6)7;/h2-5,7H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI 键 |
CHMKOKNVVAUEDZ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(=O)[O-].CN1[C-]=C(C2=CC=CC=C21)C=O.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)

![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)


